2-PADQZ
説明
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative characterized by a methoxy-substituted quinazoline core and a piperazine moiety at the 2-position. This compound serves as a key intermediate or degradation product in alpha-1 adrenoreceptor antagonists such as terazosin, prazosin, and doxazosin (). Its molecular formula is C₁₄H₁₉N₅O₂ (molecular weight: 289.33 g/mol), with a structure stabilized by methoxy groups at positions 6 and 7 and a primary amine at position 4 .
As a pharmaceutical impurity, it is designated in pharmacopeial standards (e.g., Terazosin Related Compound A in USP, Doxazosin Mesilate Impurity G in EP) and is critical for quality control in drug manufacturing . Its synthesis involves nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine under alkaline conditions .
特性
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKHJGDGWQDBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209293 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-97-9 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
化学反応の分析
反応の種類
アミノジメトキシキナゾリニルピペラジンは、以下のを含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸(MCPBA)などの試薬を使用して酸化して、キナゾリンN-オキシドを形成することができます.
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して、還元された誘導体を生成するために実施できます.
置換: 求核置換反応は一般的であり、ピペラジン部分は、ハロゲン化アルキルまたはスルホネートを使用して、さまざまな置換基で修飾できます.
一般的な試薬と条件
酸化: 過酸化水素、MCPBA、モノ過マレイン酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化アルキル、スルホネート、ジメチルホルムアミド(DMF)、パラジウムまたは銅触媒。
主要な生成物
これらの反応から形成される主要な生成物には、修飾された官能基を持つさまざまなキナゾリン誘導体が含まれており、異なる生物活性と化学的性質を示すことができます .
科学的研究の応用
アミノジメトキシキナゾリニルピペラジンは、科学研究で幅広い応用範囲があります。
作用機序
類似の化合物との比較
類似の化合物
ユニークさ
アミノジメトキシキナゾリニルピペラジンは、キナゾリンとピペラジンの部分の組み合わせが、独自の化学的および生物学的性質を与えるため、ユニークです。 この二重構造により、より広範囲の分子標的に相互作用し、多様な生物活性を持つことができるため、医薬品化学および創薬における貴重な化合物となっています.
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and chemical profiles of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine are influenced by structural modifications to the quinazoline core and the piperazine substituent. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues in Alpha-1 Adrenoreceptor Antagonists
Key Insight : The piperazine group in the parent compound serves as a scaffold for functionalization. Adding lipophilic groups (e.g., tetrahydrofuroyl in terazosin) enhances receptor affinity and pharmacokinetics.
Modified Piperazine Derivatives in Enzyme Inhibition
Key Insight : Replacing piperazine with diazepane or pyrrolidine and adding alkyl/aryl chains modulates enzyme selectivity and inhibitory potency.
Quinazoline Derivatives with Alternative Cores
Key Insight: Modifying the quinazoline core (e.g., carborane or imidazole fusion) expands therapeutic applications beyond adrenoreceptor modulation.
Physicochemical and Analytical Comparisons
Key Insight : Salt formation (e.g., hydrochloride) improves stability and solubility, critical for pharmaceutical formulations.
生物活性
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known as a derivative of quinazoline, has garnered attention due to its potential pharmacological applications, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound exhibits significant biological activity through its interactions with various receptors and pathways.
- Molecular Formula : C14H19N5O2
- Molecular Weight : 289.33 g/mol
- CAS Number : 60547-97-9
- IUPAC Name : 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
- Structure : Chemical Structure
The primary mechanism of action for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine involves its role as an antagonist at alpha1-adrenoceptors. This interaction leads to vasodilation and a subsequent decrease in blood pressure, making it a candidate for antihypertensive therapy. Additionally, its structural similarity to other quinazoline derivatives allows for exploration in various therapeutic areas.
Pharmacological Evaluation
Research has demonstrated that this compound exhibits significant binding affinity towards alpha1-adrenoceptors, with varying selectivity among subtypes. A study reported that certain derivatives showed promising results in vivo, particularly in models assessing blood pressure and urinary tract function .
Case Studies and Research Findings
- Binding Affinity Studies :
- In Vivo Studies :
- Antiproliferative Activity :
Comparative Biological Activity Table
| Compound Name | Binding Affinity (Ki) | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Moderate | 3.5 | Antihypertensive |
| Prazosin | Low | 4.0 | Antihypertensive |
| Sorafenib | N/A | 6.28 | Anticancer |
Q & A
Q. How to design comprehensive toxicity studies given limited existing data?
- Methodological Answer :
- Tiered Testing : Start with Ames tests (OECD 471) for mutagenicity, followed by zebrafish embryotoxicity assays (OECD 236).
- Dose-Response Analysis : Use log-linear models to estimate LD₅₀ values for acute oral toxicity (align with H302 classification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
